1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. The InChI code provides some information about its chemical structure.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Research has focused on the synthesis of related piperazine derivatives due to their relevance as pharmaceutical intermediates. For instance, a study described the synthesis of 1-(2,3-dichlorophenyl)piperazine, highlighting methods like alkylation, acidulation, and reduction of nitro groups among others, achieving a total yield of 48.2% (Quan, 2006). Such methodologies are crucial for developing efficient pathways for synthesizing compounds including "1-[(3,4-Difluorophenyl)methyl]piperazin-2-one; hydrochloride".
Anticonvulsant and Antimicrobial Activities
Piperazine derivatives have been synthesized for evaluating their potential anticonvulsant activity. A study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, using substituted piperazine derivatives, and evaluated their anticonvulsant and antimicrobial activities. This research underscores the broad spectrum of biological activities exhibited by piperazine derivatives, indicating the relevance of "1-[(3,4-Difluorophenyl)methyl]piperazin-2-one; hydrochloride" in similar applications (Aytemir, Çalış, & Özalp, 2004).
Antifungal Compounds and Solubility Studies
Investigations into the physicochemical properties of novel antifungal compounds, such as those incorporating piperazine structures, have been conducted to understand their solubility in biologically relevant solvents. This research is critical for the development of new drugs, as solubility plays a key role in the effectiveness and delivery of pharmaceutical compounds (Volkova, Levshin, & Perlovich, 2020).
Future Directions
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMNWJEDWWBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC(=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.